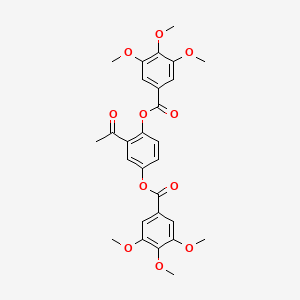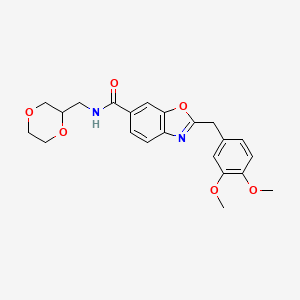![molecular formula C21H25ClO3 B5069312 4-allyl-1-[4-(2-chloro-5-methylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5069312.png)
4-allyl-1-[4-(2-chloro-5-methylphenoxy)butoxy]-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-allyl-1-[4-(2-chloro-5-methylphenoxy)butoxy]-2-methoxybenzene is a chemical compound that belongs to the class of aryloxyphenoxypropionate herbicides. It is commonly known as Clodinafop-propargyl and is widely used as a herbicide in agriculture. This compound has a unique chemical structure that gives it specific biochemical and physiological properties.
Mecanismo De Acción
The mechanism of action of 4-allyl-1-[4-(2-chloro-5-methylphenoxy)butoxy]-2-methoxybenzene involves the inhibition of acetyl-CoA carboxylase (ACC), which is an enzyme involved in fatty acid synthesis. The compound binds to the ACC enzyme and prevents it from functioning, leading to the accumulation of malonyl-CoA, which is toxic to the plant. This results in the death of the plant cells and ultimately the death of the entire plant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its herbicidal properties. The compound targets the fatty acid synthesis pathway of the plants, leading to the death of the plant cells. The compound has no significant effect on the animals or humans, making it safe to use in agriculture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-allyl-1-[4-(2-chloro-5-methylphenoxy)butoxy]-2-methoxybenzene in lab experiments are its specificity and potency. The compound has a specific target in the plants, making it an effective herbicide. The compound is also potent, requiring only a small amount to achieve the desired effect. The limitations of using this compound in lab experiments are its potential toxicity and environmental impact. The compound can be toxic to non-target organisms, and its use can have a negative impact on the environment.
Direcciones Futuras
There are several future directions for the research on 4-allyl-1-[4-(2-chloro-5-methylphenoxy)butoxy]-2-methoxybenzene. One potential direction is the development of new herbicides based on the structure of this compound. Another direction is the study of the compound's potential in the treatment of cancer and other diseases. Additionally, the environmental impact of the compound can be studied, and new methods can be developed to minimize its impact on the environment.
Métodos De Síntesis
The synthesis method of 4-allyl-1-[4-(2-chloro-5-methylphenoxy)butoxy]-2-methoxybenzene involves the reaction of 2-methoxyphenol, allyl bromide, and 2-chloro-5-methylphenol with 4-bromo-1-butanol in the presence of a strong base like potassium carbonate. The reaction takes place at high temperature and pressure, and the product is purified through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
4-allyl-1-[4-(2-chloro-5-methylphenoxy)butoxy]-2-methoxybenzene has been extensively studied for its herbicidal properties. It has shown to be effective against a wide range of weeds, including grasses and broadleaf weeds. The compound is commonly used in crops like wheat, barley, and oats. Apart from its use as a herbicide, this compound has also been studied for its potential in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
1-chloro-2-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO3/c1-4-7-17-9-11-19(21(15-17)23-3)24-12-5-6-13-25-20-14-16(2)8-10-18(20)22/h4,8-11,14-15H,1,5-7,12-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWHKZCTUHUPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCCOC2=C(C=C(C=C2)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B5069242.png)
![2-methyl-N-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B5069244.png)
![1-tert-butyl-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5069266.png)
![4-(2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5069268.png)
![11-(2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5069269.png)
![2-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5069282.png)
![2-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5069285.png)

![6-(4-benzyl-1-piperidinyl)-N-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5069296.png)
![8-(3,4-dihydroxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5069311.png)

![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5069322.png)
![3-(1-phenyl-1H-pyrazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5069324.png)
![2-(4-biphenylyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide](/img/structure/B5069330.png)
